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Compound of Interest

Compound Name:
Diethyl

((benzyloxy)methyl)phosphonate

CAS No.: 89268-01-9

Cat. No.: B3058398

Get Quote

Executive Summary
Diethyl [(phenylmethoxy)methyl]phosphonate is a specialized organophosphorus intermediate

used primarily in the synthesis of Acyclic Nucleoside Phosphonates (ANPs).[1] As a protected

precursor to the phosphonomethoxy (PMM) moiety, it serves as a critical building block in the

development of nucleotide analogue antivirals (similar to Adefovir and Tenofovir).[1]

This guide provides a definitive reference for its identification, distinguishing it from common

structural isomers, and outlines high-fidelity synthesis protocols for research applications.

Part 1: Nomenclature & Identity Matrix[1]
The chemical name Diethyl [(phenylmethoxy)methyl]phosphonate describes a phosphonate

ester where the phosphorus atom is attached to a methyl group, which is in turn ether-linked to

a benzyl group.[1]

Critical Distinction: Researchers often confuse this molecule with Diethyl benzylphosphonate

(CAS 1080-32-6). The presence of the oxymethyl ether linkage (
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) is the defining feature of the target molecule, conferring different reactivity and biological
properties compared to the direct carbon-phosphorus bond in benzylphosphonate.

Table 1: Synonym and Identifier Matrix
Category Identifier / Synonym Context

Common Name

Diethyl

(benzyloxymethyl)phosphonat

e

Standard laboratory

terminology

IUPAC Name

Diethyl

[(phenylmethoxy)methyl]phosp

honate

Official systematic name

CAS Number 89268-01-9
Unique Chemical Abstracts

Registry

InChI Key
RJKYOJXYJXYJXY-

UHFFFAOYSA-N
Digital identification

Structural Acronym DBMP (Context-dependent) Used in internal lab notebooks

Related Acid
[(Benzyloxy)methyl]phosphonic

acid
The hydrolyzed parent acid

False Positive
Diethyl benzylphosphonate

(CAS 1080-32-6)

DO NOT USE (Lacks ether

oxygen)

Visual 1: Nomenclature & Structural Relationships
The following diagram clarifies the structural hierarchy and distinguishes the target from its

common "look-alike."
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TARGET MOLECULE
Diethyl [(phenylmethoxy)methyl]phosphonate

(CAS 89268-01-9)

Diethyl (benzyloxymethyl)phosphonate

Common Name

Phosphonic acid,
[(phenylmethoxy)methyl]-,

diethyl ester

Systematic Name

FALSE POSITIVE
Diethyl benzylphosphonate

(CAS 1080-32-6)
(Lacks ether oxygen)

Often Confused With

Core Structure:
Phosphonate Ester

 + Benzyloxymethyl group

Click to download full resolution via product page

Caption: Structural disambiguation tree highlighting the critical difference between the target

ether-linked phosphonate and the direct C-P bonded benzylphosphonate.

Part 2: Chemical Architecture & Synthesis[1]
The "PMM" Moiety
This molecule is a "PMM" (PhosphonoMethoxyMethyl) precursor. In medicinal chemistry, the

PMM motif acts as an isostere for the phosphate group in nucleotides. The benzyl group

functions as a lipophilic protecting group for the hydroxyl moiety, which can later be

deprotected to allow coupling with nucleobases (purines/pyrimidines).[1]

Synthesis Protocol: The Arbuzov Rearrangement
The most robust method for synthesizing Diethyl [(phenylmethoxy)methyl]phosphonate is the

Michaelis-Arbuzov reaction. This involves the reaction of triethyl phosphite with a halomethyl

benzyl ether.

Reagents
Substrate: Benzyl chloromethyl ether (BOMCl) [CAS 3587-60-8] or Benzyl bromomethyl

ether.[1]
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Reagent: Triethyl phosphite (

).[1]

Conditions: Anhydrous, inert atmosphere (

or Ar), thermal initiation.[1]

Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask equipped with a distillation head, charge

Triethyl phosphite (1.2 equivalents).

Addition: Add Benzyl chloromethyl ether (1.0 equivalent) dropwise under nitrogen. Note:

BOMCl is a carcinogen and lachrymator; handle in a fume hood.

Reaction: Heat the mixture to 120–140°C. The reaction is driven by the evolution of the

volatile byproduct, Ethyl Chloride (EtCl).

Monitoring: Monitor the distillation of EtCl. The reaction is complete when gas evolution

ceases.

Purification: Remove excess triethyl phosphite via vacuum distillation. The residue is the

target phosphonate, which can be further purified by high-vacuum fractional distillation or

flash chromatography (SiO2, Hexane:EtOAc).[1]

Visual 2: Synthesis Workflow

Triethyl Phosphite
P(OEt)3

Michaelis-Arbuzov
Rearrangement
(120°C, -EtCl)

Benzyl Chloromethyl Ether
Bn-O-CH2-Cl

Diethyl [(phenylmethoxy)methyl]phosphonate
(Target)

Ethyl Chloride (Gas)
EtCl

Click to download full resolution via product page

Caption: The Michaelis-Arbuzov synthesis pathway, showing the conversion of triethyl

phosphite and benzyl chloromethyl ether into the target phosphonate.
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Part 3: Applications in Drug Development
Acyclic Nucleoside Phosphonates (ANPs)
This molecule is a structural homolog to the precursors used for FDA-approved antivirals like

Adefovir (Hepsera) and Tenofovir (Viread).[1] While those drugs utilize a PME

(PhosphonoMethoxyEthyl) or PMP (PhosphonoMethoxyPropyl) linker, the PMM

(PhosphonoMethoxyMethyl) linker provided by this molecule is used in Structure-Activity

Relationship (SAR) studies to optimize viral polymerase inhibition.[1]

Mechanism of Action:

Coupling: The benzyl group is removed (deprotection).[2]

Conjugation: The resulting hydroxyl group is coupled to a nucleobase (e.g., Adenine,

Guanine).[1]

Bio-activation: In vivo, the phosphonate mimics the nucleoside monophosphate. Cellular

kinases convert it to the diphosphate (analogous to triphosphate), which acts as a chain

terminator during viral DNA synthesis.[1]

Deprotection Strategies
To utilize the molecule, the benzyl protecting group must often be removed without cleaving the

phosphonate esters.

Catalytic Transfer Hydrogenation:

, Pd/C, or Ammonium Formate.[1] This is the preferred mild method to yield Diethyl
(hydroxymethyl)phosphonate [1].

Lewis Acid Cleavage:

or TMSBr (Trimethylsilyl bromide). Caution: TMSBr will likely cleave the ethyl esters of the
phosphonate before or simultaneously with the benzyl ether, yielding the free phosphonic
acid [2].

Part 4: Analytical Profiling[1]
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To validate the identity of the synthesized compound, compare against these standard spectral

parameters:

Technique Expected Signal Characteristics

NMR
Single singlet peak around 20–22 ppm

(characteristic of phosphonate esters).

NMR

Benzyl: Multiplet ~7.3 ppm (5H).[1] Benzylic

: Singlet ~4.6 ppm (2H). P-CH2-O: Doublet (

) around 3.8 ppm. Ethyl Esters: Quartet ~4.1

ppm, Triplet ~1.3 ppm.[1]

Physical State Colorless to pale yellow viscous oil.

References
Bieg, T., & Szeja, W. (1985).[1][2] Removal of O-Benzyl Protective Groups by Catalytic

Transfer Hydrogenation.[2][3] Synthesis, 1985(01), 76-77.[1] [1]

McKenna, C. E., et al. (1979).[1] Selective dealkylation of phosphonate esters with

bromotrimethylsilane. Tetrahedron Letters, 20(2), 155-158.[1]

Holy, A. (2003).[1] Phosphonomethoxyalkyl Analogs of Nucleotides as Antiviral Agents.

Current Pharmaceutical Design, 9(31), 2567-2592.[1]

PubChem. (2023). Diethyl ((benzyloxy)methyl)phosphonate (Compound Summary).

National Library of Medicine. [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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